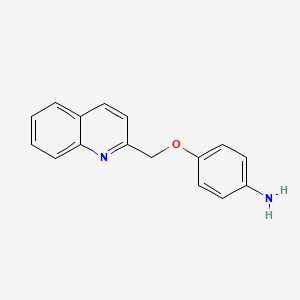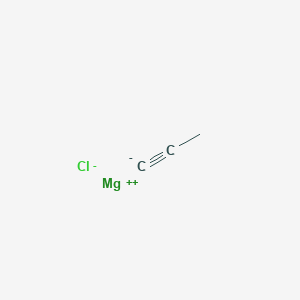
4-(Quinolin-2-ylmethoxy)aniline
概述
描述
4-(Quinolin-2-ylmethoxy)aniline is an organic compound that features a quinoline moiety linked to an aniline group via a methoxy bridge. Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of both quinoline and aniline structures in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
作用机制
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets. For instance, some quinoline derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various tumors .
Mode of Action
The interaction of quinoline-based compounds with their targets often involves binding to an allosteric site, which can influence the activity of the target protein . .
Biochemical Pathways
Quinoline-based compounds can affect various biochemical pathways, depending on their specific targets. For example, inhibitors of EGFR and HER2 can disrupt signaling pathways that promote cell proliferation and survival .
Result of Action
The molecular and cellular effects of quinoline-based compounds can include inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration . Again, the specific effects would depend on the exact compound and its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-ylmethoxy)aniline typically involves the following steps:
-
Formation of Quinoline Derivative: : The quinoline moiety can be synthesized through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts .
-
Methoxylation: : The quinoline derivative is then subjected to methoxylation, where a methoxy group is introduced. This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
-
Coupling with Aniline: : The final step involves coupling the methoxylated quinoline derivative with aniline. This can be done through nucleophilic substitution reactions, often using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to minimize waste and reduce costs .
化学反应分析
Types of Reactions
4-(Quinolin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives .
-
Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group (if present) to an amine group .
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or sulfonic acids .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogens, sulfonic acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学研究应用
4-(Quinolin-2-ylmethoxy)aniline has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds .
-
Biology: : Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to absorb and emit light .
-
Medicine: : Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
-
Industry: : Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
4-Methoxyaniline: Aniline derivative with a methoxy group attached to the benzene ring.
2-Methylquinoline: Quinoline derivative with a methyl group at the 2-position.
Uniqueness
4-(Quinolin-2-ylmethoxy)aniline is unique due to the presence of both quinoline and aniline moieties linked by a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-(quinolin-2-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-13-6-9-15(10-7-13)19-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJJBSCMLWJMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372665 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105326-95-2 | |
| Record name | Benzenamine, 4-(2-quinolinylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B3045269.png)

![3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid](/img/structure/B3045273.png)





![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)
![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)

